molecular formula C16H15ClO6 B1262099 Griseophenone B

Griseophenone B

Cat. No. B1262099
M. Wt: 338.74 g/mol
InChI Key: DSJPUSRRLBBBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Griseophenone B is a member of benzophenones.

Scientific Research Applications

Biosynthetic Pathway and Enzymatic Mechanisms

  • Griseofulvin, a derivative of Griseophenone B, has demonstrated potential anti-viral and anti-cancer applications. A key step in its biosynthesis involves the enzyme GsfF, which catalyzes the oxidative cyclization of Griseophenone B. This process is pivotal for the formation of griseofulvin's oxa-spiro core, crucial for its biological activity (Grandner et al., 2016).
  • Griseofulvin's biosynthesis has been thoroughly investigated, revealing critical enzymatic steps, including the synthesis of the benzophenone precursor from Griseophenone B and the formation of the grisan scaffold. These findings are significant for understanding the pathway leading to this medically important compound (Cacho et al., 2013).

Structural Analysis and Characterization

  • Griseophenone B, isolated from marine-derived fungus Penicillium sacculum, has been structurally characterized using NMR techniques. This detailed structural analysis is essential for understanding its chemical properties and potential applications (Hu Hui-ming, 2012).

properties

Product Name

Griseophenone B

Molecular Formula

C16H15ClO6

Molecular Weight

338.74 g/mol

IUPAC Name

(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxy-2-methoxy-6-methylphenyl)methanone

InChI

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-10(22-2)12(7)15(20)13-9(19)6-11(23-3)14(17)16(13)21/h4-6,18-19,21H,1-3H3

InChI Key

DSJPUSRRLBBBAS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C2=C(C(=C(C=C2O)OC)Cl)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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